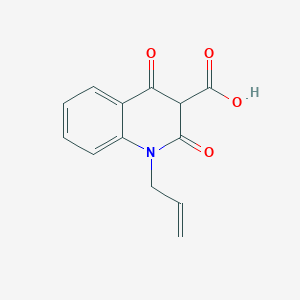

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

CAS No.: 306320-35-4

Cat. No.: VC2343169

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306320-35-4 |

|---|---|

| Molecular Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 2,4-dioxo-1-prop-2-enylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H11NO4/c1-2-7-14-9-6-4-3-5-8(9)11(15)10(12(14)16)13(17)18/h2-6,10H,1,7H2,(H,17,18) |

| Standard InChI Key | VNDRVBCBOASWAE-UHFFFAOYSA-N |

| SMILES | C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O |

| Canonical SMILES | C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O |

Introduction

Chemical Structure and Properties

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid features a quinoline core modified with specific functional groups that contribute to its chemical behavior and potential biological activities. The structure includes an allyl group attached to the nitrogen at position 1 of the quinoline nucleus, with two carbonyl groups at positions 2 and 4, and a carboxylic acid group at position 3. These structural elements create a compound with interesting chemical properties and potential pharmaceutical applications.

Physical and Chemical Properties

The basic physical and chemical properties of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

The allyl group at position 1 provides potential for further chemical modifications, while the carboxylic acid group at position 3 contributes to the compound's acidic properties. The two carbonyl groups at positions 2 and 4 influence the electronic properties of the molecule, potentially affecting its reactivity and biological interactions.

Biological and Pharmaceutical Significance

General Biological Activities of Quinoline Derivatives

Quinoline derivatives as a class exhibit a broad spectrum of biological activities, making them valuable scaffolds in pharmaceutical research. These activities include:

-

Antimicrobial Properties: Quinoline compounds have demonstrated activity against a wide range of microorganisms, including bacteria, fungi, and parasites .

-

Antimalarial Activity: Historically, quinoline derivatives have been crucial in the development of antimalarial drugs .

-

Anticancer Properties: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development .

-

Other Activities: Quinoline derivatives have also shown potential as anticonvulsant, anti-inflammatory, and cardiovascular agents .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, it is useful to compare it with structurally related compounds.

Table 2: Comparison of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Biological Applications |

|---|---|---|---|---|

| 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | C₁₃H₁₁NO₄ | 245.23 | Allyl group at N-1 position | Not specifically documented, potential based on quinoline core |

| 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | C₁₂H₁₁NO₄ | 233.22 | Ethyl group at N-1 position instead of allyl | Similar to allyl analog, specific activities not documented |

| 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | C₆H₆N₂O₄ | 170.12 | Pyrimidine core instead of quinoline; methyl at N-1 | Different biological profile due to pyrimidine structure |

| 1-Allyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | C₁₃H₁₅NO₂ | 217.26 | Lacks carbonyl groups at positions 2 and 4 | Different reactivity profile due to absence of dioxo functionality |

The comparison reveals that small modifications to the basic structure, such as changing the N-substituent from allyl to ethyl (as in 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid) or altering the core heterocyclic system, can potentially lead to significant differences in biological activity and chemical properties .

Due to its classification as an irritant, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Research Directions

Several promising avenues for future research on 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be identified:

Biological Activity Screening

Comprehensive screening of this compound against various biological targets could reveal previously unidentified activities:

-

Antimicrobial Screening: Testing against a panel of bacterial, fungal, and parasitic organisms could identify specific antimicrobial applications .

-

Anticancer Activity Evaluation: Assessment of cytotoxicity against various cancer cell lines could reveal potential anticancer applications .

-

Enzyme Inhibition Studies: Screening against enzymes involved in disease processes could identify potential therapeutic applications .

Synthetic Methodology Development

Development of efficient, scalable synthetic methods for this compound would facilitate its wider use in research:

-

Green Chemistry Approaches: Development of environmentally friendly synthesis methods, possibly using solvent-free conditions or renewable catalysts .

-

One-pot Synthetic Strategies: Exploration of multicomponent reactions that could streamline the synthesis process .

Structure-Activity Relationship Studies

Systematic modification of the structure and evaluation of the resulting changes in biological activity could provide valuable insights:

-

Modification of the Allyl Group: Replacement with other alkyl or aryl groups to explore the effect on activity .

-

Alteration of the Carbonyl Groups: Modification or removal of one or both carbonyl groups to assess their contribution to biological activity .

-

Derivatization of the Carboxylic Acid: Conversion to esters, amides, or other functional groups to optimize pharmacological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume